N-(3-chloro-2-hydroxypropyl)benzamide
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Overview
Description
N-(3-chloro-2-hydroxypropyl)benzamide is a chemical compound with the molecular formula C10H12ClNO2 It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 3-chloro-2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-hydroxypropyl)benzamide can be achieved through the direct condensation of benzoic acid and 3-chloro-2-hydroxypropylamine. This reaction typically requires the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids immobilized on solid supports, can enhance the efficiency of the reaction . Ultrasonic irradiation has also been employed to accelerate the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-hydroxypropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The amide group can be reduced to form an amine, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the amide group.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Ketones or aldehydes formed from the oxidation of the hydroxyl group.
Reduction: Amines formed from the reduction of the amide group.
Scientific Research Applications
N-(3-chloro-2-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: A similar compound with a nitrobenzamido group, used in similar applications.
2,3-dimethoxybenzamide: Another benzamide derivative with methoxy groups, known for its antioxidant and antibacterial activities.
Uniqueness
N-(3-chloro-2-hydroxypropyl)benzamide is unique due to the presence of the 3-chloro-2-hydroxypropyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Properties
CAS No. |
7511-58-2 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H12ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |
InChI Key |
ICNSYMQNURRLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(CCl)O |
Origin of Product |
United States |
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